molecular formula C6H5FN2O B11922543 4-Amino-5-fluoronicotinaldehyde

4-Amino-5-fluoronicotinaldehyde

Katalognummer: B11922543
Molekulargewicht: 140.11 g/mol
InChI-Schlüssel: MUBDVQREEJUNHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and the fluorine atom at the 5th carbon of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution occurs at the correct positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-5-fluoronicotinaldehyde can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-5-fluoronicotinaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-5-fluoronicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-5-fluoronicotinaldehyde is unique due to the presence of both the amino and fluorine groups on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the fluorine atom can influence the compound’s electronic properties and stability .

Eigenschaften

Molekularformel

C6H5FN2O

Molekulargewicht

140.11 g/mol

IUPAC-Name

4-amino-5-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9)

InChI-Schlüssel

MUBDVQREEJUNHE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)F)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.